3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and degradation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The compound can undergo protodeboronation under acidic or basic conditions, leading to the formation of the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another commonly used boronic ester in Suzuki-Miyaura coupling.
4-Methylphenylboronic Acid Pinacol Ester: Similar structure but lacks the chloro and methylthio substituents.
Uniqueness
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the chloro and methylthio groups can provide additional sites for functionalization and can affect the electronic properties of the compound .
Biological Activity
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-63-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other boronic acids, which are known for their applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.
The chemical structure of this compound features a boron atom bonded to a phenyl group with chlorine and methylthio substituents. Key properties include:
Biological Activity Overview
Research indicates that boronic acid derivatives exhibit various biological activities, including:
- Anticancer Properties : Several studies have highlighted the role of boronic acids in inhibiting proteasomes, which are crucial for protein degradation in cancer cells.
- Antibacterial Activity : Some compounds in this class have shown efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibition of cancer cell growth | |
Antibacterial | Efficacy against MRSA and other resistant strains | |
Enzyme Inhibition | Potential as proteasome inhibitors |
Anticancer Mechanisms
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This suggests its potential as a therapeutic agent in oncology.
Antibacterial Efficacy
Research has also focused on the antibacterial properties of this compound. A study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against MRSA. The mechanism appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity.
-
Case Study on Antibacterial Activity :
- Objective : To assess effectiveness against MRSA.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited a clear zone of inhibition, confirming its antibacterial properties.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJTGLLKFNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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